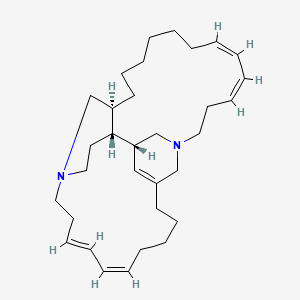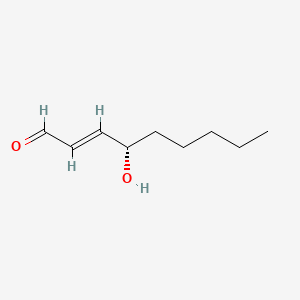
4-Hydroxy-2-nonenal, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-nonenal, (+)- is an organic compound that belongs to the family of aldehydes. It is a lipid peroxidation product derived from the oxidation of polyunsaturated fatty acids. This compound is known for its role in various biological processes and its potential impact on human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-nonenal, (+)- can be achieved through several methods. One common approach involves the oxidation of polyunsaturated fatty acids, such as linoleic acid, using specific oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-2-nonenal, (+)- may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and catalytic oxidation may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-nonenal, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-2-nonenal, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: The compound is investigated for its role in cellular signaling and apoptosis.
Medicine: Research focuses on its potential involvement in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of antioxidants and preservatives for food and cosmetic products.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-nonenal, (+)- involves its interaction with cellular components. It can form adducts with proteins, DNA, and lipids, leading to alterations in their structure and function. The compound is known to activate various signaling pathways, including those related to oxidative stress and inflammation. Its molecular targets include enzymes, receptors, and transcription factors involved in cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-nonenal: A closely related compound with similar biological activities.
Malondialdehyde: Another lipid peroxidation product with distinct chemical properties.
Acrolein: A reactive aldehyde formed during lipid oxidation.
Uniqueness
4-Hydroxy-2-nonenal, (+)- is unique due to its specific stereochemistry and the resulting biological effects. Its ability to form adducts with biomolecules and modulate signaling pathways distinguishes it from other lipid peroxidation products.
Propriétés
Numéro CAS |
119008-09-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(E,4S)-4-hydroxynon-2-enal |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m0/s1 |
Clé InChI |
JVJFIQYAHPMBBX-IWGCBNPKSA-N |
SMILES |
CCCCCC(C=CC=O)O |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=O)O |
SMILES canonique |
CCCCCC(C=CC=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


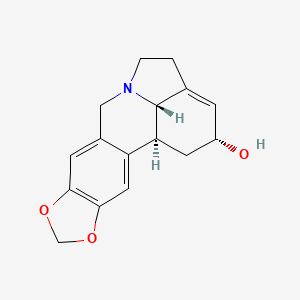
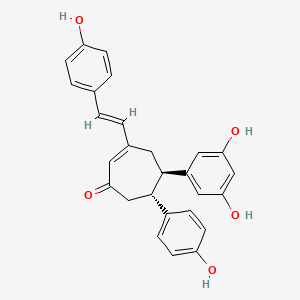
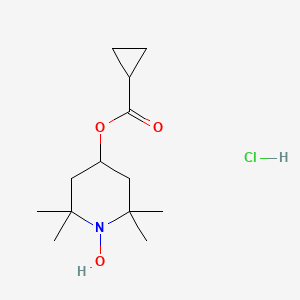

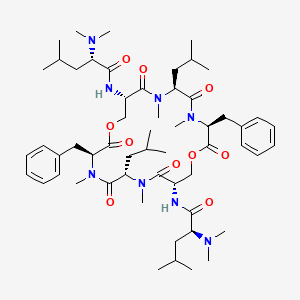
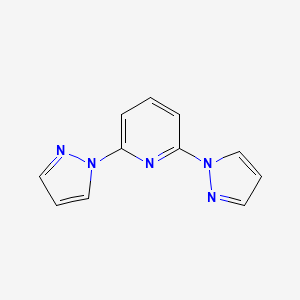


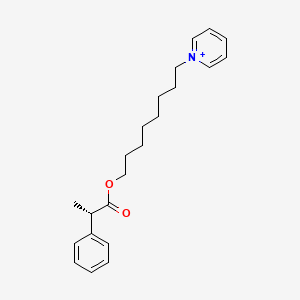
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
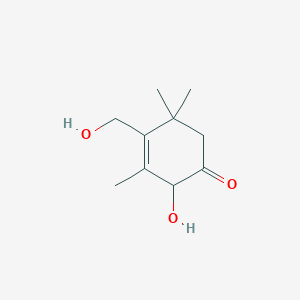
![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
